Pinafide

概要

説明

ピナフィド: は、殺鼠剤および抗原虫作用で知られる化合物です。ピナフィドは、HeLa細胞およびKB細胞に対して強い細胞増殖抑制活性を示し、マウスとラットの両方に対して中等度の毒性を示します。ピナフィドは、実験的腫瘍に対して有効性を示し、2つのDNAウイルスの阻害剤として機能します。 DNAおよびRNA合成を阻害することで細胞増殖を阻害します .

準備方法

ピナフィドとその類似体は、クリックケミストリー、還元的アミノ化、アミド化反応などのさまざまな化学反応を用いて合成することができます . これらの方法には、多様な活性を示すナフタレン無水物およびナフタレンイミドの修飾が含まれます。ピナフィドの工業生産方法は、通常、これらの反応を制御された条件下で大量合成することにより、高収率と高純度を確保します。

化学反応の分析

ピナフィドは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ピナフィドは、特定の条件下で酸化され、さまざまな酸化誘導体を形成することができます。

還元: さまざまな還元生成物を形成するために還元することができます。

置換: ピナフィドは、特定の官能基が他の官能基と置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ピナフィドは、以下を含む幅広い科学研究への応用を持っています。

化学: 新規化合物の合成と、さまざまな化学反応における試薬として使用されます。

生物学: ピナフィドは、その細胞増殖抑制活性と細胞増殖およびDNA合成への影響について研究されています。

科学的研究の応用

Pinafide has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of novel compounds and as a reagent in various chemical reactions.

Biology: this compound is studied for its cytostatic activity and its effects on cell growth and DNA synthesis.

Industry: This compound is used as a rodenticide and anti-protozoal agent in various industrial applications

作用機序

ピナフィドは、DNAおよびRNA合成を阻害することで効果を発揮します。ピナフィドは、インターカレーションによって二重らせんDNAに結合し、細胞増殖を阻害します。 ピナフィドはまた、特定の濃度で結核菌NAD⁺依存性DNAリガーゼAの活性を阻害します .

類似化合物の比較

ピナフィドは、ミトナフィドなどの他のナフタレンイミド誘導体と類似しています。これらの化合物は、作用機序と細胞増殖抑制特性が似ています。ピナフィドは、特定の結合親和性とDNA合成に対する阻害効果でユニークです。 その他の類似化合物には、さまざまなカルボラニルナフタレンイミド誘導体があり、これらは多様な活性と細胞毒性を示します .

類似化合物との比較

Pinafide is similar to other naphthalimide derivatives, such as mitonafide. These compounds share similar mechanisms of action and cytostatic properties. this compound is unique in its specific binding affinity and inhibitory effects on DNA synthesis. Other similar compounds include various carboranyl-naphthalimide derivatives, which exhibit diversified activity and cytotoxicity .

生物活性

Pinafide, a derivative of naphthalimide, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article delves into the compound's mechanisms of action, efficacy against various cancer cell lines, and its interactions with biological targets.

This compound exhibits its biological activity primarily through the inhibition of specific transcription factors involved in cancer cell proliferation. Notably, it has been shown to inhibit B-Myb transcriptional activity, which is crucial for the survival and proliferation of certain cancer cells, including neuroblastoma. In high-throughput screening assays, this compound demonstrated significant inhibitory effects on B-Myb at concentrations ranging from 250 to 500 nM . This inhibition is particularly relevant for neuroblastoma cells that exhibit MYCN amplification, a common feature associated with poor prognosis in affected patients.

Efficacy Against Cancer Cell Lines

Research indicates that this compound displays selective cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies evaluating the compound's effectiveness:

| Cell Line | MYCN Status | Concentration (nM) | Effect |

|---|---|---|---|

| Neuroblastoma (SH-SY5Y) | Amplified | 250-500 | Significant killing activity |

| Neuroblastoma (SK-N-AS) | Non-amplified | 250-500 | Moderate cytotoxicity observed |

| HepG2 (Liver Cancer) | Not applicable | 100-200 | Inhibition of cell migration |

In neuroblastoma cells, this compound's killing activity was independent of MYCN amplification status, suggesting a broad applicability for its use in targeting this malignancy . Moreover, in HepG2 liver cancer cells, this compound analogs were found to significantly inhibit cell migration, indicating potential for metastasis prevention .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound and its analogs:

- Inhibition of DNA Ligase Activity : this compound has been reported to inhibit the activity of Mycobacterium tuberculosis NAD⁺-dependent DNA ligase A, which is critical for bacterial DNA replication. This suggests that this compound may have applications beyond oncology, potentially serving as an antimicrobial agent .

- Cell Migration Studies : In a study assessing the effects of various naphthalimide derivatives on HepG2 cells, this compound analogs were shown to significantly alter migration profiles within the first 24 hours post-treatment. This highlights its potential role in inhibiting cancer metastasis .

- Synergistic Effects with Other Compounds : Research has indicated that when combined with other chemotherapeutic agents like camptothecin, this compound can enhance therapeutic efficacy against MYCN-amplified neuroblastoma cells. This synergistic effect underscores the importance of combination therapies in improving treatment outcomes for aggressive cancers .

特性

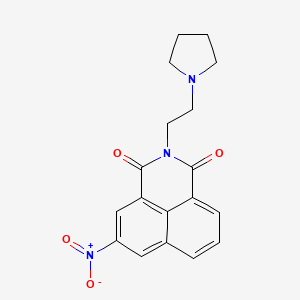

IUPAC Name |

5-nitro-2-(2-pyrrolidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-17-14-5-3-4-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)9-8-19-6-1-2-7-19/h3-5,10-11H,1-2,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOQUHPYCRYKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866443 | |

| Record name | 5-Nitro-2-[2-(pyrrolidin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-20-3 | |

| Record name | Pinafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinafide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PINAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OZ94FI615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。